5-Bromo-4,6-dichloropyrimidin-2-amine
Overview
Description
5-Bromo-4,6-dichloropyrimidin-2-amine is a halogenated pyrimidine derivative with the molecular formula C4H2BrCl2N3 and a molecular weight of 242.89 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of 2-aminopyrimidine under controlled conditions . The reaction is usually carried out in the presence of halogenating agents such as bromine and chlorine, often in an inert solvent like dichloromethane, at low temperatures to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dichloropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Substitution products: Amino, thiol, or alkoxy derivatives of pyrimidine.
Oxidation products: Various oxidized forms depending on the extent of oxidation.
Coupling products: Biaryl or heteroaryl compounds formed through coupling reactions.
Scientific Research Applications
5-Bromo-4,6-dichloropyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: Investigated for its potential as a precursor in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules . In biological systems, it may inhibit enzyme activity by binding to active sites or interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-4,6-dichloropyrimidin-2-amine is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4,6-dichloropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUORAFVFXRKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347145 | |
Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7781-26-2 | |
Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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